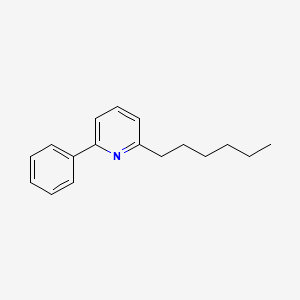

2-Hexyl-6-phenylpyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-hexyl-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-2-3-4-8-12-16-13-9-14-17(18-16)15-10-6-5-7-11-15/h5-7,9-11,13-14H,2-4,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPJZUAHRIZGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659814 | |

| Record name | 2-Hexyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499158-97-3 | |

| Record name | 2-Hexyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexyl-6-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 2 Hexyl 6 Phenylpyridine Chemical Transformations

Reaction Mechanisms in Synthetic Pathways

The synthesis of asymmetrically substituted pyridines like 2-Hexyl-6-phenylpyridine can be achieved through various methods, with metal-mediated cross-coupling reactions and condensation strategies being the most prominent.

Catalytic Cycles in Metal-Mediated Syntheses

Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bonds necessary to construct the this compound scaffold. A likely synthetic route is the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide.

The catalytic cycle for a Negishi coupling to form this compound (e.g., from 2-bromo-6-hexylpyridine and phenylzinc chloride) typically proceeds through three key steps:

Oxidative Addition: A low-valent metal catalyst, typically Pd(0) or Ni(0), reacts with the organic halide (e.g., 2-bromo-6-hexylpyridine), inserting into the carbon-halogen bond. This oxidizes the metal from its 0 oxidation state to +2 and forms a new organometallic complex.

Transmetalation: The organozinc reagent (e.g., phenylzinc chloride) exchanges its organic group with the halide on the metal center of the complex formed in the previous step. This results in a diorganometallic complex where both the hexylpyridyl and phenyl groups are attached to the metal center.

Reductive Elimination: The two organic groups on the metal complex couple and are eliminated from the metal center, forming the final product, this compound. This step regenerates the catalytically active M(0) species, allowing the cycle to continue.

A representative catalytic cycle is depicted below:

| Step | Description | Intermediate Species (Example) |

| 1. Oxidative Addition | Pd(0) catalyst reacts with 2-bromo-6-hexylpyridine. | (6-Hexylpyridin-2-yl)Pd(II)-Br(L)₂ |

| 2. Transmetalation | Phenylzinc chloride transfers the phenyl group to the palladium complex. | (6-Hexylpyridin-2-yl)Pd(II)-Phenyl(L)₂ |

| 3. Reductive Elimination | The hexylpyridyl and phenyl groups couple, releasing the product. | Pd(0)(L)₂ (regenerated catalyst) |

Radical and Polar Reaction Mechanisms

While metal-catalyzed reactions are common, pyridine (B92270) synthesis can also proceed through polar, ionic mechanisms, particularly in condensation reactions. The Kröhnke pyridine synthesis provides a classic example. In a hypothetical Kröhnke synthesis of this compound, the reaction would likely involve 1-(phenacyl)pyridinium bromide reacting with 2-nonen-4-one in the presence of a nitrogen source like ammonium (B1175870) acetate.

The mechanism is predominantly polar, involving the following key steps:

Michael Addition: An enolate, formed from the pyridinium (B92312) ylide, acts as a nucleophile and undergoes a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated ketone.

1,5-Dicarbonyl Formation: This addition results in the formation of a 1,5-dicarbonyl intermediate.

Condensation and Cyclization: The 1,5-dicarbonyl compound reacts with ammonia (B1221849) (from ammonium acetate). This involves nucleophilic attack by the nitrogen at one carbonyl group, followed by intramolecular condensation with the second carbonyl group to form a dihydropyridine (B1217469) ring.

Aromatization: The intermediate dihydropyridine undergoes dehydration and subsequent oxidation (or elimination of the pyridinium leaving group) to yield the aromatic this compound product.

Radical mechanisms are less common for this type of pyridine ring synthesis but can be involved in certain side reactions or alternative synthetic pathways, though specific examples for this compound are not readily found in the literature.

Stereoselective and Regioselective Considerations

For the synthesis of an achiral molecule like this compound, stereoselectivity is not a primary concern. However, regioselectivity is crucial for obtaining the desired 2,6-disubstituted isomer instead of other possibilities.

In Cross-Coupling Reactions: The regioselectivity is dictated by the starting materials. For instance, using 2-bromo-6-hexylpyridine and a phenyl nucleophile ensures the phenyl group is installed at the 2-position. Conversely, reacting 2-phenyl-6-bromopyridine with a hexyl nucleophile would achieve the same outcome. The choice of which halide and which organometallic reagent to use is a key strategic decision.

In Kröhnke-type Syntheses: The regiochemistry is determined by the structure of the two carbonyl-containing precursors. The reaction assembles the pyridine ring in a specific orientation based on how the Michael addition and subsequent cyclization occur, which is inherently controlled by the functionality of the reactants.

Metal-Ligand Cooperativity and Activation

While specific studies employing this compound as a cooperative ligand are scarce, its structure is analogous to other pyridine-based ligands known to participate in metal-ligand cooperativity (MLC). In such systems, the ligand is not a mere spectator but actively participates in bond-making and bond-breaking steps.

Heterolytic Splitting Mechanisms

A key manifestation of MLC is the heterolytic splitting of bonds, such as the H-H bond in dihydrogen. In a hypothetical scenario where a metal complex of this compound participates in this process, the activation of H₂ would involve a concerted action of the metal center and the pyridine ligand. The metal, being electron-rich, would donate electron density to one hydrogen atom, forming a metal-hydride (M-H⁻), while the nitrogen of the pyridine ring, acting as a Lewis base, would accept the other proton (H⁺). This process is often facilitated by dearomatization of the pyridine ring, which increases the basicity of the nitrogen atom.

Role of Pyridonate Ligands in Bond Activation

If this compound were to be transformed into its corresponding 2-pyridonate ligand (by deprotonation after hydroxylation at the 6-position, for example), it could play a significant role in bond activation. Pyridonate ligands are known to be highly effective in MLC. The anionic oxygen atom of the pyridonate can act as an internal base. In a metal-pyridonate complex, this oxygen can deprotonate a substrate molecule (like an alcohol or H₂) in cooperation with the metal center. For instance, in H₂ activation, the metal would bind H₂ and the pyridonate oxygen would abstract a proton, leading to a metal-hydride and a neutral 2-pyridone ligand. This cooperative mechanism provides a low-energy pathway for bond activation that would be difficult for the metal or the ligand to achieve alone.

Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states provides a molecular-level understanding of a chemical reaction. For transformations involving this compound, particularly in the context of transition-metal-catalyzed C–H functionalization, the formation of specific intermediates is a key mechanistic feature. The fleeting nature of transition states makes their direct observation challenging, necessitating the use of computational chemistry to model their geometries and energies.

While the direct isolation of intermediates in reactions involving this compound is not explicitly detailed in the available literature, studies on the palladium-catalyzed C–H alkylation of 2-phenylpyridines strongly suggest the formation of palladacycle intermediates. rsc.org These organometallic species are formed through a C–H activation step, where the palladium catalyst coordinates to the pyridine nitrogen and subsequently activates a C–H bond on the adjacent phenyl ring.

In analogous systems, such as the palladium-catalyzed reactions of 2-phenylpyridine (B120327), these palladacycle intermediates have been successfully isolated and characterized. rsc.org Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are instrumental in confirming the structure of these stable intermediates. For this compound, the analogous palladacycle intermediate would feature a five-membered ring where the palladium atom is bonded to the ortho-carbon of the phenyl group and coordinated to the pyridine nitrogen. The presence of the hexyl group at the 6-position of the pyridine ring is not expected to fundamentally alter the formation of this type of intermediate, although it might influence its stability and subsequent reactivity due to steric and electronic effects.

| Intermediate Type | Key Structural Features | Analogous System | Characterization Methods |

| Palladacycle | Five-membered ring with Pd-C and Pd-N bonds | 2-phenylpyridine | NMR, X-ray Crystallography |

This table is generated based on data from analogous systems and represents a likely scenario for this compound.

Further research focusing on the synthesis and isolation of such palladacycles with this compound would provide direct evidence for this key reaction intermediate.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the transition states of chemical reactions that are difficult to probe experimentally. pitt.edu For palladium-catalyzed cross-coupling reactions, DFT calculations can provide detailed information about the geometry, energy, and electronic structure of transition states for elementary steps such as oxidative addition, transmetalation, and reductive elimination. aalto.filibretexts.org

In the context of this compound, computational models could be employed to investigate the transition states of various C–H functionalization reactions. For instance, in a Suzuki-Miyaura cross-coupling reaction, DFT calculations could elucidate the transition state for the transmetalation step, where a boronic acid derivative transfers an organic group to the palladium center of the palladacycle intermediate. These models would likely show a concerted process involving the breaking of the Pd-X (where X is a halide or other leaving group) bond and the formation of a new Pd-C bond.

The energy barriers calculated for these transition states can provide insights into the reaction kinetics and selectivity. The presence of the hexyl group in this compound could sterically influence the approach of coupling partners, thereby affecting the energy of the transition state and potentially the regioselectivity of the reaction.

| Reaction Step | Modeled Transition State Features | Computational Method | Predicted Influence of Hexyl Group |

| C-H Activation | Coordination of Pd to pyridine, bending of C-H bond | DFT | Minor electronic, potential steric hindrance |

| Reductive Elimination | Formation of new C-C bond, reduction of Pd(II) to Pd(0) | DFT | Steric crowding influencing the ease of bond formation |

This table presents hypothetical data based on computational studies of related cross-coupling reactions.

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 2 Hexyl 6 Phenylpyridine Analogs

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds within the structure, creating a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is instrumental in the structural elucidation of 2-phenylpyridine (B120327) analogs by identifying characteristic vibrations of the pyridine (B92270) and phenyl rings, as well as any alkyl substituents. The IR spectrum of 2-phenylpyridine, the core structure of 2-Hexyl-6-phenylpyridine, displays several key absorption bands that confirm its molecular framework.

The primary vibrational modes observed in the spectra of 2-phenylpyridine analogs include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. For analogs with alkyl chains like the hexyl group, aliphatic C-H stretching bands are observed just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the aromatic phenyl and pyridine rings, along with the C=N bond of the pyridine ring, produce a series of characteristic sharp peaks in the 1400-1600 cm⁻¹ region. These bands are crucial for confirming the presence of the heterocyclic aromatic system.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings provide information about the substitution pattern. For a mono-substituted phenyl group and a 2,6-disubstituted pyridine ring, these vibrations typically result in strong absorptions in the 690-900 cm⁻¹ range. The exact positions of these bands can help distinguish between different isomers.

Analysis of the IR spectrum for 2-phenylpyridine shows characteristic absorptions that align with these expected values, providing a foundational reference for its substituted analogs. nist.gov The presence of a hexyl group in this compound would introduce strong aliphatic C-H stretching and bending vibrations not present in the parent compound.

Table 1: Characteristic IR Absorption Bands for 2-Phenylpyridine Analogs

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Component |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Pyridine Rings |

| Aliphatic C-H Stretch | 2960 - 2850 | Alkyl Substituents (e.g., Hexyl) |

| Aromatic C=C & C=N Stretch | 1600 - 1400 | Phenyl and Pyridine Rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR and ¹³C NMR for Molecular Structure Confirmation

The combination of ¹H and ¹³C NMR spectroscopy allows for a complete assignment of all proton and carbon signals in the structure of this compound analogs.

In the ¹H NMR spectrum of 2-phenylpyridine, the protons on the phenyl and pyridine rings resonate in the aromatic region, typically between δ 7.0 and 8.8 ppm. rsc.orgchemicalbook.com The specific chemical shifts and coupling patterns (multiplicity) allow for the assignment of each proton. For instance, the proton ortho to the pyridine nitrogen (H-6) is significantly deshielded and appears at the lowest field (highest ppm value). rsc.org In a this compound analog, the protons of the hexyl chain would appear in the upfield aliphatic region (typically δ 0.8-3.0 ppm), with characteristic multiplicities reflecting their proximity to each other.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 2-phenylpyridine, the aromatic carbons resonate in the δ 120-160 ppm range. rsc.orgmdpi.com The carbon atom attached to the nitrogen (C-2) and the ipso-carbon of the phenyl ring are typically found at the downfield end of this range. The introduction of a hexyl group would add a set of signals in the aliphatic region (δ 14-40 ppm).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 2-Phenylpyridine Moiety in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring | ||

| 3' | ~7.21 | ~120.6 |

| 4' | ~7.75 | ~136.7 |

| 5' | ~7.25 | ~122.1 |

| 6' | ~8.70 | ~149.6 |

| Phenyl Ring | ||

| 2''/6'' | ~7.98 | ~126.9 |

| 3''/5'' | ~7.45 | ~128.7 |

| 4'' | ~7.40 | ~128.9 |

Data compiled from literature for the parent compound 2-phenylpyridine and may vary slightly for substituted analogs. rsc.orgchemicalbook.com

Solution-Phase Conformational Analysis by NMR

The bond connecting the phenyl and pyridine rings is subject to rotational freedom, leading to different spatial arrangements or conformations. The preferred conformation is often a non-planar arrangement to minimize steric hindrance between the ortho-protons of the two rings. researchgate.net

Dynamic NMR spectroscopy is a key technique for studying these conformational dynamics in solution. rsc.org Techniques like 2D-EXSY (Exchange Spectroscopy) can be used to verify the interconversion between different isomers or conformers that are in equilibrium. rsc.org

Furthermore, the Nuclear Overhauser Effect (NOE), measured through experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), provides information about the through-space proximity of protons. By observing NOE correlations between specific protons on the phenyl and pyridine rings, it is possible to determine the time-averaged dihedral angle between the rings and thus the dominant conformation in solution. ipb.pt For sterically hindered analogs, this analysis can reveal restricted rotation and the presence of stable atropisomers at room temperature. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the elemental composition of a newly synthesized compound. nih.gov Unlike standard mass spectrometry, HRMS instruments can measure the m/z ratio to a very high degree of accuracy (typically within 5 ppm). researchgate.net This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions.

For a compound like this compound (C₁₇H₂₁N), the exact mass of its protonated molecule ([M+H]⁺) can be calculated based on the precise masses of the most abundant isotopes of carbon, hydrogen, and nitrogen. An experimental HRMS measurement that matches this calculated value provides definitive confirmation of the compound's elemental formula. This technique is standard practice in chemical synthesis to verify the identity of target molecules. mdpi.comnih.gov

Table 3: Example of HRMS Data for a Phenylpyridine Derivative

| Compound Formula | Ion | Calculated Exact Mass | Found Mass |

|---|---|---|---|

| C₂₄H₂₀N | [M+H]⁺ | 322.1590 | 322.1588 |

This data is for an analog, 2,6-Diphenyl-4-(m-tolyl)pyridine, and serves as an illustration of the accuracy of HRMS. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental tools for probing the excited-state dynamics of 2-phenylpyridine analogs. These techniques provide insight into the energy levels of molecular orbitals and the pathways of energy dissipation following photoexcitation.

The UV-Vis absorption spectra of 2-phenylpyridine analogs, particularly when incorporated into metal complexes, exhibit characteristic absorption bands corresponding to different electronic transitions. In iridium(III) complexes containing 2-phenylpyridine (ppy) ligands, the spectra typically show intense, structured bands in the ultraviolet region (below 430 nm). These are assigned to spin-allowed ligand-centered (LC) ¹π,π* transitions.

The table below summarizes the absorption characteristics for representative iridium(III) complexes featuring 2-phenylpyridine analogs.

Table 1: UV-Visible Absorption Data for Selected 2-Phenylpyridine Analog Complexes

| Compound Name | Abbreviation | Key Absorption Bands (nm) | Assignment |

|---|---|---|---|

| [Ir(bpy)(BTF-ppy)₂]PF₆ | 1 | < 430 | ¹π,π* (Ligand-Centered) |

| 430 - 550 | MLCT/LLCT | ||

| Ir(ppy)₂(BTF-ppy) | 3 | < 430 | ¹π,π* (Ligand-Centered) |

| 430 - 550 | MLCT/LLCT | ||

| Ir(ppy)(BTF-ppy)₂ | 4 | < 430 | ¹π,π* (Ligand-Centered) |

Data compiled from research on iridium complexes featuring a 7-(benzothiazol-2-yl)-9,9-di(2-ethylhexyl)-9H-fluoren-2-yl (BTF) pendant attached to the 2-phenylpyridine (ppy) ligand.

Following electronic excitation, 2-phenylpyridine analogs can relax to the ground state via the emission of light, a process known as photoluminescence. The emission properties are highly dependent on the molecular structure and environment. Iridium(III) complexes with 2-phenylpyridine ligands are well-known for their strong phosphorescence at room temperature. This emission originates from a triplet excited state, typically a mix of ³MLCT, ³LLCT, and ligand-centered ³π,π* states.

The photoluminescence quantum yield (PLQY) is a critical measure of the efficiency of the emission process. For many advanced materials, such as those used in OLEDs, a high PLQY is desirable. In the context of Thermally Activated Delayed Fluorescence (TADF), molecules are designed to achieve internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons. For example, a neat film of the archetypal TADF emitter 4CzIPN showed a PLQY that increased from 47% to 64% after thermal annealing, a process which reduces molecular aggregation.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that enables molecules to convert non-emissive triplet states into emissive singlet states through reverse intersystem crossing (RISC). This process is particularly relevant for 2-phenylpyridine analogs designed as donor-acceptor (D-A) systems. In these molecules, the phenylpyridine unit can act as the electron acceptor, linked to an electron donor.

The key to efficient TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE(S₁–T₁)). When this gap is small enough to be overcome by ambient thermal energy, the molecule can transition from the T₁ state back to the S₁ state and subsequently emit light as delayed fluorescence. This delayed emission has the same wavelength as the prompt fluorescence but occurs on a much longer timescale. The TADF properties of phenylpyridine-based materials are often highly dependent on solvent polarity.

Boron complexes incorporating phenylpyridine have been specifically designed to achieve TADF. Similarly, certain copper(I) complexes with phenylpyridine ligands also exhibit this phenomenon, which has been known since the early 20th century but has been applied to OLEDs more recently.

Time-resolved luminescence spectroscopy is an essential technique for confirming and characterizing the TADF mechanism in 2-phenylpyridine analogs. This method measures the decay of the luminescence intensity over time following a short pulse of excitation light.

For TADF emitters, the decay profile is typically composed of two components:

A fast component , corresponding to prompt fluorescence directly from the S₁ state, usually on the nanosecond timescale.

A slow component , corresponding to the delayed fluorescence that results from the RISC process, occurring on the microsecond to millisecond timescale.

By analyzing the decay lifetimes, researchers can confirm the presence of TADF and calculate key kinetic parameters, such as the rate of RISC. This technique is crucial for distinguishing TADF from other emissive processes like phosphorescence. For instance, time-resolved measurements can track changes in fluorescence lifetime upon the binding of an analyte to a molecularly imprinted polymer containing a fluorophore.

While computational studies have been conducted on structurally related compounds such as 2-phenylpyridine, other 2,6-disubstituted pyridine derivatives, and various polypyridyl systems, the strict requirement to focus solely on this compound prevents the inclusion of data from these related molecules. The specific influence of the hexyl substituent on the electronic and structural properties of the phenylpyridine core requires a dedicated computational analysis, which does not appear to have been published.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this compound as requested in the provided outline.

Theoretical and Computational Studies on 2 Hexyl 6 Phenylpyridine Systems

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Characterization of Charge Transfer Excited States

The study of excited states is fundamental to understanding the photophysical properties of molecules like 2-Hexyl-6-phenylpyridine. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing the nature of these excited states, especially those involving charge transfer (CT). In systems containing both electron-donating and electron-accepting moieties, photoexcitation can lead to a significant redistribution of electron density, forming a CT state.

For polypyridyl systems, several types of charge transfer states are relevant, including Metal-to-Ligand Charge Transfer (MLCT) in metal complexes and Intra-Ligand Charge Transfer (ILCT) within the molecule itself. otago.ac.nz In this compound, the phenyl and pyridine (B92270) rings, along with the hexyl group, can all participate in these electronic transitions. The phenyl group can act as an electron donor, while the pyridine ring is a well-known electron acceptor. The alkyl chain, while primarily a weak sigma-donor, influences the electronic properties and solubility.

Theoretical calculations allow for the visualization of the orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The degree of spatial overlap between these orbitals dictates the efficiency of the charge transfer. In many donor-acceptor systems, the HOMO is localized on the donor moiety (e.g., the phenyl ring) and the LUMO on the acceptor moiety (e.g., the pyridine ring). rsc.org The energy and nature of these CT states are tunable through chemical modification. otago.ac.nz For instance, the introduction of different substituents can alter the energy levels of the frontier orbitals and, consequently, the photophysical properties of the molecule. rsc.org

Table 1: Key Parameters in the Computational Study of Charge Transfer States

| Parameter | Description | Computational Method | Significance in this compound |

|---|---|---|---|

| Excitation Energy | The energy required to promote an electron from the ground state to an excited state. | TD-DFT, ADC(2) researchgate.net | Determines the absorption spectrum and the color of the compound. |

| Oscillator Strength | A dimensionless quantity that expresses the probability of a given electronic transition. | TD-DFT | Indicates the intensity of absorption bands. A high value suggests a strongly allowed transition. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT | Provides an approximation of the first excitation energy and influences the molecule's reactivity and stability. |

| Natural Transition Orbitals (NTOs) | Provides a compact representation of the electron and hole wavefunctions for an electronic transition. | TD-DFT | Helps to visualize and quantify the charge transfer character by showing the localization of the "hole" (ground state) and "particle" (excited state). chemrxiv.org |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com This approach provides a detailed view of the conformational dynamics, allowing researchers to explore how molecules like this compound flex, rotate, and interact with their environment.

The conformational landscape of this compound is defined by the rotational freedom around its single bonds. The most significant conformational variable is the dihedral angle (twist angle) between the planes of the phenyl and pyridine rings. Density functional theory (DFT) studies on the parent compound, 2-phenylpyridine (B120327), show that the ground state structure is not planar; the rings are twisted with respect to one another by approximately 21 degrees. researchgate.net This twist is a compromise between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric hindrance between ortho-hydrogens on the two rings.

The flexible hexyl chain adds further complexity to the conformational landscape. Rotations around the C-C bonds within the alkyl chain lead to a multitude of possible conformers with slightly different energies. MD simulations can map this landscape by simulating the molecule's movement and identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov The resulting energy profile reveals which shapes the molecule is most likely to adopt at a given temperature.

Table 2: Calculated Dihedral Angles for 2-Phenylpyridine (ppy) Systems

Data based on the parent 2-phenylpyridine system, which serves as a model for the core structure of this compound. researchgate.net

| Molecular System | Electronic State | Calculated Twist Angle (Degrees) | Significance |

|---|---|---|---|

| 2-phenylpyridine (ppy) | Ground State | ~21° | Represents the most stable conformation, balancing conjugation and steric hindrance. |

| ppyH⁺ | Cation | Larger than ground state | Oxidation can alter the geometry and electronic coupling between the rings. |

| ppy⁻ | Anion | Larger than ground state | Reduction can also increase the twist, affecting charge transport properties. |

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govrsc.org this compound possesses several features that make it a candidate for participating in host-guest chemistry and forming self-assembled structures.

The term "host-guest interaction" describes the formation of a complex between two or more molecules through non-covalent bonding. nih.gov In this context, one molecule (the host) creates a binding site or cavity that accommodates another molecule (the guest). The pyridine nitrogen of this compound can act as a hydrogen bond acceptor or a coordination site for metal ions. The aromatic phenyl and pyridine rings can engage in π-π stacking interactions, where the electron-rich phenyl ring can interact favorably with the more electron-poor pyridine ring of an adjacent molecule. Furthermore, the hexyl chains provide opportunities for van der Waals or hydrophobic interactions, which are particularly important for assembly in polar solvents.

These varied non-covalent forces can drive the spontaneous organization of individual molecules into larger, well-defined supramolecular assemblies, such as stacks, sheets, or more complex three-dimensional networks. nih.govrsc.org The specific structure of the assembly is dictated by the fine balance of these interactions, which can be influenced by factors like solvent, temperature, and the presence of other chemical species (guests). nih.gov

Table 3: Potential Non-Covalent Interactions in this compound Supramolecular Systems

| Interaction Type | Participating Moieties | Description | Role in Assembly |

|---|---|---|---|

| π-π Stacking | Phenyl and Pyridine Rings | Attractive interaction between the electron clouds of aromatic rings. Can be face-to-face or offset. | Drives the formation of columnar or layered structures. |

| Hydrogen Bonding | Pyridine Nitrogen (as acceptor) | Interaction with hydrogen bond donors (e.g., water, alcohols) in the environment. | Provides directionality and strength to the assembly. |

| Van der Waals Forces | Hexyl Chains, Phenyl/Pyridine Rings | Weak, non-specific attractions between molecules due to temporary fluctuations in electron density. | Contributes to overall packing efficiency and stability, especially via the interdigitation of alkyl chains. |

| Hydrophobic Interactions | Hexyl Chains, Phenyl Rings | Tendency of nonpolar groups to aggregate in aqueous solution to minimize contact with water. | A primary driving force for assembly in polar solvents. |

| Coordination Bonding | Pyridine Nitrogen (as ligand) | Interaction with a metal center, forming a coordination complex. | Can be used to build highly ordered and robust metal-organic frameworks or polymers. researchgate.net |

Advanced Applications and Research Directions for 2 Hexyl 6 Phenylpyridine Derivatives

Catalysis and Organometallic Chemistry

In the realms of catalysis and organometallic chemistry, the pyridine (B92270) moiety serves as a cornerstone for the development of effective ligands. The unique electronic structure of the pyridine ring, combined with the steric and electronic influence of its substituents, allows for the creation of transition metal complexes with tailored reactivity and selectivity.

The design of ligands is a critical aspect of modern catalysis, enabling control over the activity, stability, and selectivity of metal catalysts. The 2-hexyl-6-phenylpyridine scaffold provides a robust platform for creating ligands that can form stable and reactive complexes with a variety of transition metals.

The pyridine ring is a six-membered heterocycle whose nitrogen atom possesses a lone pair of electrons in an sp2-hybridized orbital. This lone pair is readily available for donation to vacant metal orbitals, forming a stable sigma (σ) bond. This makes pyridine and its derivatives excellent Lewis base ligands for a wide array of transition metals. semanticscholar.orgresearchgate.net Transition metal-pyridine complexes are numerous and play a role in many catalytic processes. wikipedia.org

The substituents at the 2- and 6-positions, as in this compound, are positioned adjacent to the coordinating nitrogen atom. This arrangement significantly influences the ligand's interaction with a metal center. The bulky hexyl and phenyl groups can create a well-defined coordination pocket around the metal, which can:

Sterically protect the metal center: This can prevent catalyst deactivation pathways such as dimerization or reaction with undesirable substrates.

Influence the coordination geometry: The steric hindrance can favor specific geometries (e.g., tetrahedral vs. square planar) in the resulting complex.

Modulate electronic properties: The phenyl group, through its aromatic system, can participate in π-interactions, while the alkyl group is a simple σ-donor. These electronic effects can alter the electron density at the metal center, thereby tuning its catalytic activity.

The 2,6-disubstituted pattern allows these molecules to function as "pincer" ligands if the substituents themselves contain additional donor atoms, or to simply provide a sterically demanding environment as a monodentate ligand.

| Property | Description | Relevance to this compound |

|---|---|---|

| Coordination Site | Nitrogen atom with an sp2 lone pair. | Primary site for metal complexation. |

| Bonding | Acts as a strong σ-donor and a weak π-acceptor. wikipedia.org | Forms stable complexes with transition metals. |

| Steric Influence | Substituents at the 2- and 6-positions directly impact the metal's coordination sphere. | The hexyl and phenyl groups create a defined pocket, influencing selectivity and stability. |

| Electronic Tuning | Substituents modify the electron density on the nitrogen and the metal center. | Hexyl (electron-donating) and phenyl (π-system) groups modulate the catalyst's reactivity. |

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Pyridine-containing ligands have been extensively developed for this purpose. hkbu.edu.hkrsc.org Chirality is typically introduced by incorporating stereogenic centers into the ligand's structure, often within the substituents attached to the pyridine ring.

For a derivative like this compound, chirality could be introduced, for example, by:

Using a chiral alkyl chain instead of a simple hexyl group.

Introducing chiral substituents on the phenyl ring.

When a metal coordinates to such a chiral ligand, the resulting complex is also chiral. This chiral environment around the metal center can then direct a chemical reaction to favor the formation of one enantiomer of the product over the other. Pyridine-oxazoline (PyOx) ligands are a prominent example of chiral pyridine-based ligands that have proven highly effective in a multitude of asymmetric transformations. rsc.orgresearchgate.net The innovation in chiral pyridine-derived ligands has been crucial for advancing asymmetric synthesis. nih.gov

Catalysis is broadly divided into two categories: homogeneous and heterogeneous.

Homogeneous catalysis: The catalyst and reactants are in the same phase (typically liquid). Homogeneous catalysts are often highly active and selective but can be difficult to separate from the product mixture. rsc.org

Heterogeneous catalysis: The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas phase). These catalysts are easily separated and recycled but may exhibit lower activity or selectivity compared to their homogeneous counterparts. rsc.org

Metal complexes of this compound and its derivatives are archetypal homogeneous catalysts . The hexyl group, in particular, enhances solubility in common organic solvents used for catalysis. However, a major research direction involves "heterogenizing" homogeneous catalysts to combine the advantages of both systems. westminster.ac.uk This can be achieved by anchoring the pyridine ligand onto a solid support, such as a polymer or silica, before complexation with the metal. This strategy bridges the gap between the two catalytic disciplines, aiming for catalysts that are active, selective, stable, and recyclable. rsc.orgresearchgate.net

The tailored steric and electronic environment provided by this compound ligands makes their metal complexes potential catalysts for a range of important chemical transformations.

Hydrogenation , the addition of hydrogen (H₂) across a double or triple bond, is a fundamental industrial process. Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are highly effective hydrogenation catalysts. The ligand sphere around the metal is critical for activating H₂ and the substrate. Ruthenium complexes featuring bipyridine-based ligands, which share structural similarities with 2,6-disubstituted pyridines, have been developed for the challenging hydrogenation of amides. nih.gov In such systems, the ligand framework facilitates the intricate steps of hydrogen activation and hydride transfer. A complex of this compound could similarly modulate the activity of a metal center for the hydrogenation of various unsaturated substrates.

Hydroformylation , also known as the oxo process, involves the addition of hydrogen and carbon monoxide (CO) to an alkene to form an aldehyde. This is a large-scale industrial process for producing aldehydes, which are precursors to alcohols, carboxylic acids, and other important chemicals. The catalysts are typically complexes of rhodium or cobalt, and the ligands play a crucial role in controlling the regioselectivity (linear vs. branched aldehyde) and efficiency of the reaction. The steric bulk provided by the hexyl and phenyl groups in a this compound ligand could be used to direct the regioselectivity of the hydroformylation reaction.

Specific Catalytic Reactions

Knoevenagel Condensations and Michael Additions

There is no available literature describing the participation of this compound in Knoevenagel condensations or Michael additions.

Photocatalysis

While iridium and ruthenium complexes of 2-phenylpyridine (B120327) are widely studied as photocatalysts, no specific research on complexes containing the this compound ligand was identified.

Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Electron Transport Materials

No studies have been found that investigate or report the use of this compound as an electron transport material in OLEDs.

Luminescent Emitters and Thermally Activated Delayed Fluorescence (TADF)

There is no information available on the luminescent properties of this compound or its derivatives, nor on their potential application as TADF emitters in OLEDs.

A concluding table of compound names mentioned in the article cannot be generated as no specific compounds related to the applications of this compound were identified in the literature search.

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

Derivatives of this compound are investigated as organic semiconductors, which are the active components in devices like organic field-effect transistors (OFETs). nih.govresearchgate.netdntb.gov.ua The performance of these devices is highly dependent on the molecular structure of the semiconductor, which influences molecular packing, film morphology, and charge carrier mobility.

In the context of OFETs, the inclusion of alkyl chains, such as the hexyl group, has been shown to be a critical design element for enhancing device performance. Research on related oligomeric semiconductors demonstrates that hexyl derivatives can exhibit higher charge mobilities compared to their un-substituted counterparts. nih.gov The hexyl group plays a crucial role in promoting the perpendicular arrangement of the molecules relative to the substrate, a configuration that facilitates efficient intermolecular charge transport. nih.gov For instance, studies on thiophene-based oligomers have shown that hexyl derivatives can achieve significant hole and electron mobilities. nih.gov While specific performance data for this compound in OPVs is not extensively documented in current literature, the fundamental properties that make its derivatives suitable for OFETs—such as tunable electronic levels and good solution processability—are also desirable for materials used in organic solar cells. mdpi.combohrium.com

Sensors and Probes (e.g., Pyridine Sensing)

The 2,6-diphenylpyridine (B1197909) framework, structurally related to this compound, serves as a platform for the development of novel fluorescent molecular sensors. nih.govmdpi.com These sensors are designed to detect changes in their chemical environment through alterations in their fluorescence properties.

One significant application is in monitoring photopolymerization processes in real time. mdpi.com Certain 2,6-diphenylpyridine derivatives exhibit solvatochromism, where their emission spectra shift in response to changes in the polarity of their environment. This property allows them to function as probes to track the progress of free-radical polymerization, as the conversion of a liquid monomer into a solid polymer involves a substantial change in the medium. nih.gov

Furthermore, these compounds have been developed as spectroscopic sensors to determine the efficiency of superacid generation by cationic photoinitiators. mdpi.com The protonation of the pyridine nitrogen by a photogenerated acid leads to a measurable change in the fluorescence signal, providing a method to quantify the photoinitiator's efficiency. Additionally, the broader class of pyridine derivatives has been widely explored for the fluorescent detection of various metal cations, including toxic heavy metals like chromium, mercury, nickel, and cobalt. mdpi.comdoaj.org

Supramolecular Assemblies and Cocrystals

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. rsc.orgnih.gov The pyridine ring in this compound is a key functional group for directing self-assembly, as its nitrogen atom is an effective hydrogen bond acceptor. This allows for the formation of predictable and robust intermolecular connections, known as supramolecular synthons.

The assembly of pyridine-containing molecules with complementary components can lead to the formation of cocrystals—crystalline solids containing two or more different molecules in the same lattice. researchgate.netnih.gov This crystal engineering approach is used to modify the physicochemical properties of materials, such as solubility and melting point, without altering the covalent structure of the constituent molecules. researchgate.net

A particularly well-studied and reliable interaction in supramolecular chemistry is the acid-pyridine heterosynthon, formed between a carboxylic acid and a pyridine derivative. mdpi.com The hydrogen atom from the carboxylic acid group forms a strong hydrogen bond with the lone pair of electrons on the pyridine nitrogen.

The formation of these cocrystals is a robust method for creating new multicomponent materials. mdpi.com Studies on various substituted pyridines with carboxylic acids, such as gallic acid, have shown that the geometry and stability of the resulting crystal structure can be influenced by other substituents on the pyridine ring. mdpi.com Functional groups located near the nitrogen atom can participate in additional interactions, leading to multi-point recognition motifs that further stabilize the crystal lattice. mdpi.com While specific studies on this compound are limited, its pyridine core is expected to readily form acid-pyridine heterosynthons, making it a viable candidate for cocrystal engineering.

Biological Activity and Medicinal Chemistry Applications

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. mdpi.com Derivatives of 2-phenylpyridine have been investigated for a wide range of biological activities, including potential applications as insecticides and other crop-protection agents. mdpi.com

The search for new agents to combat drug-resistant pathogens is a critical area of pharmaceutical research. Pyridine derivatives are a promising class of compounds, with numerous examples demonstrating significant antimicrobial and antiviral properties. nih.gov

Research into pyrazolo[3,4-b]pyridine derivatives has identified compounds with activity against viruses such as Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). researchgate.net For example, certain derivatives have shown efficacy with EC50 values in the low micromolar range against these viruses. researchgate.net While broad antiviral screening of this compound itself is not widely reported, the activity of related phenylpyridine structures suggests a potential avenue for future investigation. researchgate.netmdpi.com

Derivatives that are structurally very similar to this compound have demonstrated potent antibacterial and antifungal activity. A series of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives were synthesized and evaluated against a panel of pathogenic microbes. ycmou.ac.inresearchgate.net

Table 1: Antimicrobial Activity of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values for selected diaryl aminopyridine derivatives against various bacterial and fungal strains. Data is sourced from studies by Mane et al. ycmou.ac.inresearchgate.net

| Compound ID | R Group | S. aureus (µg/mL) | S. pyogenes (µg/mL) | E. coli (µg/mL) | A. niger (µg/mL) | C. albicans (µg/mL) |

| 3A | 4-Chloro Phenyl | 5.25 | 5.50 | 6.25 | 6.50 | 6.25 |

| 3G | 4-Nitro Phenyl | 5.50 | 6.25 | 5.75 | 6.25 | 5.75 |

| 3H | 3-Nitro Phenyl | 6.25 | 5.50 | 6.50 | 5.75 | 6.25 |

| 3I | 2-Nitro Phenyl | 5.75 | 6.25 | 5.50 | 6.25 | 5.75 |

| 3J | 2,4-Dinitro Phenyl | 6.50 | 5.75 | 6.25 | 5.50 | 6.25 |

| Streptomycin | (Standard) | 7.1 | 8.0 | 6.8 | - | - |

| Nystatin | (Standard) | - | - | - | 10.5 | 10.0 |

Antimicrobial and Antiviral Agents

Antiviral Activity (e.g., HIV-1, RSV)

The pyridine nucleus is a core component of many compounds investigated for antiviral properties. While research specifically on this compound derivatives is limited in this area, the broader class of pyridine-containing molecules has shown promise. For instance, certain Imidazo[1,2-a]pyridine-Schiff base derivatives have been synthesized and evaluated for their in vitro antiviral activity against Human Immunodeficiency Virus Type-1 (HIV-1) and Type-2 (HIV-2). One such compound demonstrated EC₅₀ values of 82.02 µg/mL and 47.72 µg/mL against HIV-1 and HIV-2, respectively, in MT-4 cells. The pyridine scaffold is also present in established antiretroviral drugs, such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine, which highlights the importance of this chemical motif in the development of HIV therapies. These examples suggest that the this compound backbone could serve as a valuable template for designing novel antiviral agents, warranting further investigation against viruses like HIV-1 and Respiratory Syncytial Virus (RSV).

Anticancer and Antitumor Agents

Derivatives of 2-phenylpyridine and related structures have emerged as a promising class of compounds in oncology research. The ability to modify the pyridine core and its substituents allows for the fine-tuning of cytotoxic activity against various cancer cell lines.

Notably, silver(I) complexes incorporating 2,6-bis(substituted)pyridine ligands have demonstrated significant in vitro anticancer activity. These complexes were tested against several human cancer cell lines, including hepatocellular carcinoma (HePG2), lung adenocarcinoma (A549), colon carcinoma (HT29), and breast adenocarcinoma (MCF7). In many cases, the silver(I) complexes exhibited superior cytotoxic activity compared to the uncomplexed pyridine ligands, underscoring the potential of metal-based drugs derived from this scaffold. nih.gov

Another study identified a phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439, which displayed potent antiproliferative and cytotoxic effects across a broad panel of human cancer cell lines. This compound was found to be more than 10 times more selective for cancer cells over normal proliferating human cells. pjps.pk Treatment of mice with established mammary tumor xenografts with this derivative resulted in a 73% inhibition of tumor growth, highlighting the therapeutic potential of this class of molecules. pjps.pk

Table 1: Examples of Anticancer Activity in Pyridine Derivatives

Compound Class Cancer Cell Lines Tested Key Findings Reference 2,6-bis(substituted)pyridine Ag(I) complexes HePG2, A549, HT29, MCF7 Silver(I) complexes showed enhanced cytotoxic activity compared to the free ligands. pjps.pk Phenyl-pyridine-2-carboxylic acid derivatives (e.g., Ro 41-4439) Broad panel of human cancer cell lines Showed low micromolar antiproliferative activity and >10-fold selectivity for cancer cells. Pyridine-thiazole hybrids 60 human cancer cell lines (NCI-60) One compound inhibited the growth of all 60 cell lines by more than 50%. nih.gov

The anticancer effects of pyridine derivatives are often attributed to their ability to induce cell death through various mechanisms, with Reactive Oxygen Species (ROS) generation and DNA intercalation being two of the most significant.

Reactive Oxygen Species (ROS) Generation: Many metal complexes, including those with pyridine-based ligands, can trigger the production of intracellular ROS within cancer cells. nih.gov An overproduction of ROS leads to oxidative stress, which can damage vital cellular components like DNA and proteins, ultimately causing mitochondrial dysfunction and initiating apoptosis (programmed cell death) or necrosis. nih.gov For example, copper(II) complexes with pyridine-benzimidazole ligands have been shown to activate ROS-generating machinery in HCT116 colon cancer cells in a dose-dependent manner. nih.gov This increase in ROS is believed to be a primary contributor to the complex's cytotoxic effects.

DNA Intercalation: The planar structure of the phenylpyridine moiety allows it and its derivatives to insert themselves between the base pairs of the DNA double helix. researchgate.net This process, known as intercalation, can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. researchgate.netresearchgate.net Spectroscopic studies, including absorption spectral titration and ethidium (B1194527) bromide displacement assays, have confirmed that certain pyridine-containing metal complexes bind strongly to DNA via an intercalative mode. nih.gov This interaction can cause structural changes in the DNA and may even lead to DNA cleavage, further contributing to the compound's anticancer activity. nih.gov The affinity for DNA binding is often a key factor in the antitumor properties of these nitrogen-based heterocyclic compounds. researchgate.net

Insecticidal Activity

Recent research has highlighted the potential of 2-phenylpyridine derivatives as effective insecticides, addressing the growing issue of pest resistance to existing treatments. A series of novel 2-phenylpyridine compounds containing N-phenylbenzamide moieties were designed and synthesized to target several agricultural pests. mdpi.comnih.gov

The insecticidal properties of these compounds were evaluated using a leaf-dipping method against pests such as the oriental armyworm (Mythimna separata), the cowpea aphid (Aphis craccivora), and the carmine (B74029) spider mite (Tetranychus cinnabarinus). mdpi.comnih.gov The results demonstrated significant efficacy, particularly against Mythimna separata. mdpi.com Several of the synthesized derivatives achieved 100% inhibition against this pest at a concentration of 500 mg/L. mdpi.comnih.gov These findings indicate that the 2-phenylpyridine scaffold is a promising foundation for the development of new and potent insecticides. mdpi.com

**Table 2: Insecticidal Activity of 2-Phenylpyridine Derivatives against *Mythimna separata***

Compound ID Concentration (mg/L) Inhibition against Mythimna separata (%) Reference 5a 500 100% researchgate.net 5d 500 100% researchgate.net 5g 500 100% researchgate.net 5h 500 100% researchgate.net 5k 500 100% researchgate.net

Neurological and Immunological Applications

While direct studies on the neurological and immunological applications of this compound are not widely available, research into structurally related compounds provides a basis for potential future investigations. The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a range of activities within the central nervous system (CNS). nih.gov

The phenylpiperidine chemical class, where a phenyl group is attached to a piperidine (B6355638) ring (a saturated version of pyridine), is well-known for its potent analgesic and sedative effects. nih.gov Synthetic opioids like fentanyl act as agonists at the mu-opioid receptor, producing strong pain relief and sedation. nih.gov Although this compound has an aromatic pyridine ring rather than a saturated piperidine ring, the shared phenyl-heterocycle motif suggests that its derivatives could be explored for activity at CNS receptors. Furthermore, various pyridine alkaloids have been shown to be active in the CNS, interacting with targets like nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The exploration of this compound derivatives for analgesic, sedative, or other neurotropic activities could be a fruitful area for future research.

Drug Discovery and Development

The this compound scaffold represents a versatile platform for drug discovery and development. The presence of the pyridine ring is a key feature in numerous approved pharmaceuticals due to its ability to improve a compound's pharmacological profile. Incorporating a pyridine motif can enhance biochemical potency, increase metabolic stability, improve cell permeability, and resolve issues with protein binding.

The structural diversity achievable with the this compound core allows for the creation of large compound libraries for screening against various biological targets. Modern drug discovery approaches, such as fragment-based design, proteolysis-targeting chimeras (PROTACs), and the application of artificial intelligence and machine learning, can be leveraged to optimize derivatives of this scaffold for specific therapeutic purposes. The proven success of pyridine-containing drugs in treating a wide range of conditions—from cancer to viral infections and hypertension—validates the continued exploration of novel pyridine-based compounds like the derivatives of this compound in the search for next-generation medicines.

Pyridine Scaffold as a Privileged Nucleus in Bioactive Molecules

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, holds a position of prominence in medicinal chemistry and drug discovery. nih.govnih.gov It is widely recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a cornerstone in the development of novel therapeutic agents. rsc.orgnih.govrsc.org The unique chemical and physical properties of the pyridine nucleus contribute to its versatility and widespread presence in both natural products and synthetic pharmaceuticals. nih.gov

Structurally, pyridine is an isostere of benzene, where one methine group (C-H) is replaced by a nitrogen atom. nih.govnih.gov This substitution has profound effects on the molecule's properties. The nitrogen atom introduces polarity, increases water solubility, and provides a site for hydrogen bonding, which can significantly enhance the pharmacokinetic profile of a drug molecule by improving absorption and distribution. nih.gov The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological receptors like proteins and enzymes. nih.gov Compared to benzene, pyridine is a more reactive and polar moiety, which can lead to improved binding specificity and strength within a receptor's active site. nih.gov

The prevalence of the pyridine scaffold in medicine is extensive, forming the core of over 7000 existing drug molecules. rsc.orgnih.gov Many FDA-approved drugs across a wide range of therapeutic areas incorporate this ring system. rsc.orgcolab.ws Examples include isoniazid (B1672263) (antitubercular), abiraterone (B193195) (anticancer), omeprazole (B731) (antiulcer), and tacrine (B349632) (anti-Alzheimer's). nih.govcolab.ws Furthermore, the pyridine nucleus is a common feature in numerous natural products with significant biological activity, such as vitamins (niacin, pyridoxine), coenzymes (NAD, NADP), and alkaloids (nicotine, atropine). rsc.orgnih.govrsc.org The consistent success and diverse biological activities associated with pyridine-containing compounds underscore its status as a privileged structure in the design of new bioactive molecules. researchgate.netnih.govdntb.gov.ua

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would systematically modify the three main components of the molecule—the pyridine core, the hexyl group at position 2, and the phenyl group at position 6—to optimize its therapeutic effects. While specific SAR data for this compound is not extensively published, the principles can be illustrated through studies on analogous substituted pyridine derivatives.

The goal of SAR is to identify the key chemical features, or pharmacophores, responsible for a molecule's activity and to refine its properties. nih.gov In the context of pyridine derivatives, research has shown that the nature, position, and number of substituents can dramatically alter biological effects such as antiproliferative, antimicrobial, or antiviral activity. nih.govmdpi.com

The following table summarizes hypothetical SAR findings based on general principles observed in various classes of substituted pyridine compounds to illustrate how such studies would be approached for this compound derivatives.

| Modification Site | Substituent Change | Observed Effect on Activity (General Examples) | Rationale |

| Phenyl Ring (Position 6) | Addition of para-hydroxy (-OH) group | Often increases antiproliferative activity. mdpi.com | Provides a hydrogen bond donor, potentially increasing binding affinity to the target protein. |

| Phenyl Ring (Position 6) | Addition of electron-withdrawing groups (e.g., -Cl, -F) | Can either increase or decrease activity depending on the target; may increase cell permeability. mdpi.com | Alters the electronic nature of the phenyl ring and overall molecular polarity. |

| Alkyl Chain (Position 2) | Shortening or lengthening the chain | Affects lipophilicity and potency; an optimal length is often required for fitting into a hydrophobic pocket of the target. nih.gov | Modifies the hydrophobic interactions with the binding site. |

| Pyridine Core | Introduction of additional functional groups (e.g., -NH2) | Can enhance biological activity by providing additional points of interaction. nih.govnih.gov | Introduces new hydrogen bonding capabilities or basicity, which can be crucial for receptor binding. |

These examples demonstrate that systematic structural modifications are crucial for developing potent and selective therapeutic agents from a lead compound like this compound. documentsdelivered.comnih.gov

Molecular Docking Studies and Binding Mode Analysis

Molecular docking is a powerful computational technique used in drug design to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein or enzyme target. nih.gov This method allows researchers to visualize and analyze the interactions between a ligand, such as a this compound derivative, and its biological target at the atomic level, providing a rational basis for SAR studies and lead optimization. aascit.orgmdpi.com

The process involves placing the 3D structure of the ligand into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or computationally. A scoring function is then used to estimate the binding affinity, with lower binding energy values typically indicating a more stable and favorable interaction. aascit.orgresearchgate.net

For pyridine derivatives, docking studies often reveal key interactions that stabilize the ligand-protein complex. The nitrogen atom of the pyridine ring frequently acts as a hydrogen bond acceptor, forming a crucial link with hydrogen bond donor residues (such as lysine, arginine, or serine) in the active site. nih.govnih.gov The phenyl and hexyl groups of this compound would likely engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues (like leucine, isoleucine, and tryptophan) within a hydrophobic pocket of the target. nih.gov

A binding mode analysis of a docked this compound derivative might reveal the following:

Hydrogen Bonds: The pyridine nitrogen forming a hydrogen bond with the backbone or side chain of a key amino acid residue. nih.gov

Hydrophobic Interactions: The phenyl ring and the hexyl chain fitting into a hydrophobic cavity, displacing water molecules and increasing binding affinity.

Pi-Stacking: The aromatic phenyl ring interacting with the aromatic side chain of residues like phenylalanine, tyrosine, or tryptophan.

For example, in a study of substituted pyridine derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), molecular docking suggested that key residues like Lys661 and Asp555 were crucial for binding. nih.gov Further analysis through molecular dynamics simulations confirmed that electrostatic interactions were the primary driving force for the binding of these inhibitors. nih.gov Similarly, docking studies of other 6-phenyl pyridine derivatives against cyclin-dependent kinase (CDK) have shown that inhibitory activity is mediated by hydrogen bonds and electrostatic interactions. aascit.org These computational approaches provide invaluable insights that guide the design of new derivatives with improved potency and selectivity. nih.gov

常见问题

Q. What are the recommended synthetic routes for 2-hexyl-6-phenylpyridine, and how do reaction conditions influence yield?

The compound can be synthesized via reductive coupling of halogenated pyridine precursors using transition-metal catalysts. For example, nickel-based catalysts (e.g., NiCl₂ with phosphinitooxazoline ligands) have been effective in mediating cross-coupling reactions for bipyridine derivatives . Key variables include temperature (optimized at 60–80°C), solvent polarity (e.g., THF or DMF), and catalyst loading (typically 5–10 mol%). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Yield improvements (up to 70–80%) are achievable with inert atmospheres (N₂/Ar) and slow reagent addition to minimize side reactions .

Q. How should researchers handle this compound to mitigate safety risks during experiments?

The compound is classified as a skin and eye irritant (Category 2/2A under GHS). Lab personnel must wear nitrile gloves, safety goggles, and closed lab coats. Work should occur in a fume hood with local exhaust ventilation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Avoid combustion (toxic fumes may form), and store the compound in a cool, dry place away from oxidizers .

Q. What analytical techniques are suitable for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., hexyl chain at C2, phenyl at C6).

- Mass spectrometry (EI/ESI-MS) : Molecular ion peak at m/z 239.36 (C₁₇H₂₁N) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% recommended for catalytic studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in melting/boiling points or solubility may arise from impurities or measurement protocols. For example, the lack of definitive data on vapor pressure () necessitates replication under controlled conditions. Researchers should:

- Use differential scanning calorimetry (DSC) for thermal stability analysis.

- Compare results across multiple solvents (e.g., logP values in octanol/water) to standardize solubility claims.

- Document batch-specific variations (e.g., via GC-MS) to identify impurities influencing properties .

Q. What mechanistic insights guide the design of this compound in coordination chemistry?

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Steric effects from the hexyl and phenyl groups influence ligand geometry and metal-binding kinetics. For catalytic applications (e.g., ethylene oligomerization), optimize ligand-to-metal ratios (1:1 to 2:1) and monitor reaction progress using in situ FT-IR to detect intermediate species .

Q. What computational methods are effective for modeling this compound’s reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron density distribution, highlighting nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER force field) model conformational flexibility of the hexyl chain, which affects substrate binding in catalytic systems. Validate models with experimental spectroscopic data (e.g., Raman shifts) .

Q. How should researchers address gaps in toxicological data for this compound?

Given limited acute toxicity data ( ), conduct tiered assessments:

- In vitro : Ames test for mutagenicity; MTT assay for cytotoxicity in HEK293 cells.

- In vivo : Zebrafish embryo model (OECD TG 236) to evaluate developmental toxicity.

- Ecotoxicology : Daphnia magna acute immobilization test (EC₅₀ determination) .

Methodological Considerations

Q. What frameworks are useful for designing hypothesis-driven studies with this compound?

Apply the PICO framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。